Bicyclo[6.1.0]nona-1,4-diene
Description
Structural Features and Inherent Strain in the Bicyclo[6.1.0] System
The core of the bicyclo[6.1.0]nonane system consists of a cyclopropane (B1198618) ring fused to a cyclooctane (B165968) ring, sharing two carbon atoms. This fusion can result in cis or trans stereoisomers, with the cis isomer generally being more stable in smaller bicycloalkanes. However, for bicyclo[6.1.0]nonane, the trans-fused isomer is found to be more stable than its cis counterpart, a notable exception for smaller bicycloalkanes. rsc.orgrsc.org
The strain energy of bicyclic compounds is often approximated as the sum of the strain energies of the constituent rings. thieme-connect.de However, deviations from this can occur due to the specifics of the ring fusion. thieme-connect.de In the case of cis-bicyclo[6.1.0]nonane, the strain energy has been reported to be considerably less than the sum of the strain energies for cyclopropane and cyclooctane. rsc.org This suggests a degree of conformational flexibility in the eight-membered ring that helps to alleviate some of the inherent strain.
Table 1: Thermochemical Data for Bicyclo[6.1.0]nonane Isomers
| Compound | Enthalpy of Formation (gas, kJ/mol) | Strain Energy (kJ/mol) |
| cis-Bicyclo[6.1.0]nonane | -30.5 ± 3.8 | - |
| trans-Bicyclo[6.1.0]nonane | -39.7 ± 3.3 | 155.8 (calculated) |
| cis-Bicyclo[6.1.0]nonane | -31.1 ± 2.9 | 29.3 |
| trans-Bicyclo[6.1.0]nonane | -39.7 ± 3.2 | 27.2 |
| cis-Bicyclo[6.1.0]nonane | -7.6 ± 1.0 | - |
Data sourced from multiple studies, slight variations may exist. rsc.orgthieme-connect.deepa.gov
Historical Context of Research on Bicyclo[6.1.0]polyenes
Research into bicyclo[6.1.0]polyenes has been driven by an interest in the interplay between strain and reactivity. Early studies focused on the synthesis and characterization of these compounds, often starting from readily available materials like 1,5-cyclooctadiene (B75094). mdpi.comresearchgate.netnih.govresearchgate.netoregonstate.edu The development of methods for cyclopropanation was crucial to accessing the bicyclo[6.1.0]nonane skeleton. researchgate.netoregonstate.edu
A significant area of investigation has been the thermal and photochemical rearrangements of these systems. The presence of the strained cyclopropane ring and unsaturated moieties provides a fertile ground for studying pericyclic reactions, such as Cope rearrangements and electrocyclic ring openings. capes.gov.brresearchgate.net The stereochemistry of these transformations has been of particular interest, providing insights into the orbital symmetry rules that govern such reactions. sci-hub.se More recent research has expanded to include the synthesis of functionalized bicyclo[6.1.0]nonane derivatives for applications in areas like bioorthogonal chemistry, where the strained alkyne of bicyclo[6.1.0]nonyne is used in "click" reactions. researchgate.net
Overview of Key Bicyclo[6.1.0]nonane Diene and Triene Isomers in Academic Studies
A variety of diene and triene isomers of bicyclo[6.1.0]nonane have been synthesized and studied. These isomers differ in the position of the double bonds within the eight-membered ring and the stereochemistry of the ring fusion.
Bicyclo[6.1.0]nonadienes:
Bicyclo[6.1.0]nona-2,6-diene: The Cope rearrangement of cis-bicyclo[6.1.0]nona-2,6-diene has been a subject of study. capes.gov.br
Bicyclo[6.1.0]nona-3,5-diene: The synthesis of endo and exo isomers of bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde has been reported, starting from 1,5-cyclooctadiene. mdpi.comresearchgate.netnih.govresearchgate.net
Bicyclo[6.1.0]nona-2,4-diene: This isomer is commercially available. sigmaaldrich.com
Bicyclo[6.1.0]nona-1,4-diene: This specific isomer is the focus of this article.
Bicyclo[6.1.0]nonatrienes:
cis-Bicyclo[6.1.0]nona-2,4,6-triene: This compound is known and has been studied. researchgate.netnih.gov Its thermal rearrangement and fluxional character have been investigated. researchgate.netresearchgate.net
trans-Bicyclo[6.1.0]nona-2,4,6-triene: The chemical properties of this isomer have been documented. ontosight.aichemeo.com
The study of these various isomers provides a comprehensive picture of the structure-reactivity relationships within the bicyclo[6.1.0]nonane family. The position of the double bonds significantly influences the molecule's conformational preferences and its propensity to undergo various chemical transformations.
Table 2: Investigated Isomers of Bicyclo[6.1.0]nonane Dienes and Trienes
| Compound Name | CAS Number | Molecular Formula | Key Research Focus |
| This compound | - | C₉H₁₂ | Subject of this article |
| cis-Bicyclo[6.1.0]nona-2,6-diene | - | C₉H₁₂ | Cope Rearrangement capes.gov.br |
| endo-Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde | - | C₁₀H₁₂O | Synthesis and Reactions mdpi.comresearchgate.netnih.govresearchgate.net |
| exo-Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde | - | C₁₀H₁₂O | Synthesis and Reactions mdpi.comresearchgate.netnih.govresearchgate.net |
| (1S,8R)-Bicyclo[6.1.0]nona-2,4-diene | 1932650-44-6 | C₉H₁₂ | Commercially Available sigmaaldrich.com |
| cis-Bicyclo[6.1.0]nona-2,4,6-triene | - | C₉H₁₀ | Thermal Rearrangements, Fluxional Character researchgate.netnih.govresearchgate.net |
| trans-Bicyclo[6.1.0]nona-2,4,6-triene | 18012-46-9 | C₉H₁₀ | Chemical Properties ontosight.aichemeo.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
151587-97-2 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
bicyclo[6.1.0]nona-1,4-diene |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h1-2,5,9H,3-4,6-7H2 |
InChI Key |
MZOGBTSJSFYTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2=CCC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 6.1.0 Nona X Dienes and Derivatives
Strategies for Constructing the Bicyclo[6.1.0]nona Core
The foundational step in synthesizing these compounds is the creation of the bicyclo[6.1.0]nonane skeleton. This is typically achieved through the cyclopropanation of a suitable cyclic diene precursor, which is then chemically altered to introduce the desired diene system.
The construction of the bicyclo[6.1.0]nonane core commonly begins with 1,5-cyclooctadiene (B75094) (COD) as the starting material nih.govnih.gov. A key reaction in this synthesis is the cyclopropanation of one of the double bonds in COD. This is often accomplished using ethyl diazoacetate in the presence of a catalyst. nih.govnih.gov Rhodium catalysts, such as Rh₂(OAc)₄, are frequently employed for this transformation. nih.govnih.gov The reaction yields a mixture of syn and anti diastereomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. nih.gov For instance, the Rh₂(OAc)₄ catalyzed reaction of ethyl diazoacetate with 1,5-cyclooctadiene can result in a nearly 1:1 mixture of syn and anti products. nih.gov
The choice of catalyst can significantly influence the stereoselectivity of the cyclopropanation. While Rh₂(OAc)₄ shows poor diastereoselectivity, other catalysts have been explored to favor the formation of one isomer over the other. nih.gov For example, using a more sterically encumbered catalyst like Rh₂(S-BHTL)₄ can provide a 79:21 selectivity in favor of the syn isomer. nih.govnih.gov Conversely, a catalyst like Rh₂(TPA)₄ has been shown to provide modest selectivity for the anti diastereomer. nih.gov
An alternative approach involves using a copper catalyst, such as CuSO₄, for the cyclopropanation of a modified 1,5-cyclooctadiene precursor with ethyl diazoacetate. nih.gov
To create the dienic system within the bicyclo[6.1.0]nonane framework, a common strategy involves bromination followed by a double dehydrobromination. nih.gov This process typically starts with the monobromination of 1,5-cyclooctadiene before the cyclopropanation step. nih.govresearchgate.netnih.gov After the formation of the ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate isomers, a bis-elimination of hydrogen bromide is induced. nih.govresearchgate.net
This dehydrobromination is effectively carried out using a strong, non-nucleophilic base, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being a common choice. nih.govresearchgate.netnih.gov Refluxing the dibrominated intermediates with DBU in a solvent like acetonitrile (B52724) yields the target endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates. nih.gov
Stereochemical Control in Bicyclo[6.1.0]nonane Synthesis
A critical aspect of synthesizing bicyclo[6.1.0]nonane derivatives is controlling and determining the stereochemistry at the cyclopropane (B1198618) ring fusion.
The cyclopropanation of 1,5-cyclooctadiene typically results in a mixture of diastereomers, referred to as endo/exo or syn/anti, depending on the orientation of the substituent on the cyclopropane ring relative to the eight-membered ring. nih.govnih.gov For example, cyclopropanation with ethyl diazoacetate and a CuSO₄ catalyst can produce endo and exo isomers in a 40:60 ratio. nih.gov
These isomers can generally be separated using column chromatography. nih.govresearchgate.net However, the poor diastereoselectivity of some common catalysts like Rh₂(OAc)₄ can make large-scale synthesis challenging due to the difficulty of separating the isomers. nih.govnih.gov
To overcome the separation issue, an alternative strategy involves epimerization. A mixture of syn- and anti-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate can be saponified under conditions that epimerize the stereocenter, leading to a single, more stable anti-carboxylic acid diastereomer. nih.gov This is achieved by using potassium tert-butoxide in diethyl ether with a controlled amount of water. nih.gov
Below is a table summarizing the effect of different rhodium catalysts on the diastereoselectivity of the cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate. nih.gov
| Catalyst | syn:anti Ratio |
| Rh₂(OAc)₄ | 47:53 |
| Rh₂(S-PTTL)₄ | 68:32 |
| Rh₂(S-NTTL)₄ | 68:32 |
| Rh₂(S-BHTL)₄ | 79:21 |
| Rh₂(TPA)₄ | 31:69 |
Data sourced from screening reactions to optimize diastereoselectivity. nih.gov
The stereochemistry of the endo and exo isomers is established primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com The key diagnostic is the coupling constants between the proton on the C-9 position of the cyclopropane ring (H-9) and the bridgehead protons (H-1 and H-8). nih.govresearchgate.netmdpi.com A larger coupling constant is indicative of a cis relationship between these protons, corresponding to the endo isomer, while a smaller coupling constant indicates a trans relationship, corresponding to the exo isomer. researchgate.net For the ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate intermediates, the endo isomer exhibited a coupling constant of 8.7 Hz, whereas the exo isomer showed a coupling constant of 4.3 Hz. nih.govresearchgate.netmdpi.com
Diversification via Functionalization of the Bicyclo[6.1.0]nona-X-diene Scaffold
Once the bicyclo[6.1.0]nona-X-diene scaffold is synthesized, it can be further modified to introduce diverse functionalities. A common pathway involves transformations of the ester group at the C-9 position. nih.gov
For example, the endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates can be reduced to the corresponding primary alcohols, 9-(hydroxymethyl)bicyclo[6.1.0]nona-3,5-diene. nih.gov This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether. nih.govresearchgate.net
These alcohols can then be oxidized to form the corresponding aldehydes. nih.gov Pyridinium chlorochromate (PCC) is a selective and convenient reagent for this transformation, converting the primary alcohols into endo and exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes in good yields (71% for the endo and 64% for the exo isomer). nih.govresearchgate.net This aldehyde functional group can then serve as a handle for further synthetic transformations. nih.gov
Reactivity and Mechanistic Investigations of Bicyclo 6.1.0 Nonane Polyenes
Thermal Rearrangements and Isomerizations
The thermal behavior of bicyclo[6.1.0]nonane polyenes is characterized by a complex interplay of pericyclic reactions, including valence isomerizations, sigmatropic shifts, and Cope rearrangements. These transformations are governed by the principles of orbital symmetry and are often influenced by the specific substitution pattern and stereochemistry of the molecule. acs.orgnih.gov
Valence isomerizations are pericyclic reactions that involve the reorganization of sigma and pi bonds, leading to constitutional isomers. In the bicyclo[6.1.0]nonane system, these rearrangements can be induced thermally or photochemically. For instance, cis-bicyclo[6.1.0]nona-2,4,6-triene is known to undergo valence isomerization. researchgate.netthieme-connect.de The thermal isomerization of benzo nih.govontosight.aibicyclo[6.1.0]nona-2,4,6-triene results in the formation of benzo nih.govrsc.orgbicyclo[5.2.0]nona-2,4,8-triene. oup.com These isomerizations are often reversible, and the position of the equilibrium is dependent on the relative thermodynamic stabilities of the isomers. The strain inherent in the bicyclo[6.1.0]nonane ring system is a significant driving force for these transformations. ontosight.ai
Computational studies, such as CASSCF and CASPT2 calculations, have been instrumental in elucidating the potential energy surfaces and transition state geometries for these reactions. acs.orgnih.gov These studies have provided insights into the concerted nature of these rearrangements and the role of orbital symmetry in dictating the reaction pathways. acs.orgnih.gov
Sigmatropic hydrogen shifts are common thermal rearrangements in bicyclo[6.1.0]nonane systems. A notable example is the homodienyl acs.orgcapes.gov.br-hydrogen shift, a concerted process governed by orbital symmetry rules. ulaval.cathieme-connect.de This type of shift involves the migration of a hydrogen atom across a five-atom pi-system. The stereochemistry of these shifts is typically suprafacial, meaning the hydrogen atom remains on the same face of the pi-system throughout the migration. stereoelectronics.org
The rearrangement of (Z)-bicyclo[6.1.0]non-2-ene to cis,cis-1,4-cyclononadiene is a classic example of a homodienyl acs.orgcapes.gov.br-hydrogen shift. ulaval.ca This reaction proceeds through a specific conformation that allows for the necessary orbital overlap for the concerted shift. ulaval.ca The feasibility and stereochemistry of [1,n]-hydrogen shifts can be predicted using the bent bond/antiperiplanar hypothesis (BBAH), which considers the alignment of the scissile cyclopropane (B1198618) bond and the acceptor olefin. ulaval.ca Theoretical studies have also investigated the transition structures of homodienyl prototropic shifts, indicating that both endo and exo transition states are possible, with the endo being more favorable in certain systems. tamu.edu
The isomerization of bicyclo[6.1.0]octen-2-ene to 1,4-cyclooctadiene (B86759) via a homodienyl retro-ene rearrangement occurs at elevated temperatures (150–170 °C) with an activation energy of approximately 33 kcal·mol⁻¹. nih.govrsc.org
The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes. masterorganicchemistry.com In the bicyclo[6.1.0]nonane series, cis-bicyclo[6.1.0]nona-2,6-diene undergoes a Cope rearrangement to its valence isomer, bicyclo[5.2.0]nona-2,5-diene. researchgate.netthieme-connect.de This reaction is believed to occur readily, even at room temperature. researchgate.net The rearrangement is driven by the release of ring strain and the formation of a thermodynamically more stable isomer. masterorganicchemistry.com
Studies on cis-bicyclo[6.1.0]nona-2,6-diene and its 9-hetero analogs have provided further insight into this rearrangement. capes.gov.brcapes.gov.br The presence of heteroatoms at the 9-position can influence the rate and equilibrium of the Cope rearrangement.
| Reactant | Product | Reaction Type | Conditions |
| cis-Bicyclo[6.1.0]nona-2,6-diene | Bicyclo[5.2.0]nona-2,5-diene | Cope Rearrangement | Room Temperature |
| (Z)-Bicyclo[6.1.0]non-2-ene | cis,cis-1,4-cyclononadiene | Homodienyl acs.orgcapes.gov.br-H Shift | Thermal |
| Bicyclo[6.1.0]octen-2-ene | 1,4-Cyclooctadiene | Homodienyl retro-ene | 150-170 °C |
Degenerate rearrangements are processes where the product is structurally identical to the starting material, often detectable only through isotopic labeling. Bicyclo[6.1.0]nona-2,4,6-triene (BCN) exhibits a degenerate "ring-walk" rearrangement. acs.orgnih.gov This process involves the migration of the three-membered ring around the periphery of the larger ring.
Computational studies have shown that the ring-walk rearrangement of BCN is a pericyclic reaction that proceeds with a strong preference for inversion of configuration at the migrating carbon atom. acs.orgnih.gov This stereochemical outcome is consistent with the predictions of orbital symmetry rules. The transition state for this rearrangement has been characterized using CASSCF calculations. acs.orgnih.govamazonaws.com The study of related systems, such as 9,9-dicyanobicyclo[6.1.0]nona-2,4,6-triene, has further supported the pericyclic nature of this rearrangement. acs.orgnih.gov
Cycloaddition Reactions
The unsaturated nature of bicyclo[6.1.0]nonane polyenes makes them suitable substrates for cycloaddition reactions, particularly the Diels-Alder reaction.
Bicyclo[6.1.0]nonane dienes and trienes can participate in Diels-Alder reactions, acting as the diene component. ontosight.aimdpi.com For example, cis-bicyclo[6.1.0]nonatriene reacts with dienophiles. acs.org The reactivity in these [4+2] cycloadditions is influenced by both electronic and steric factors. The diene must be able to adopt the s-cis conformation for the reaction to occur. libretexts.org
In some cases, the bicyclo[6.1.0]nonane derivative can act as the dienophile. For instance, bicyclo[6.1.0]nonyne (BCN) is a highly reactive dienophile used in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes like tetrazines. rsc.orgmit.eduacs.org This high reactivity is attributed to the ring strain of the cyclooctyne (B158145) ring. acs.org The reaction of BCN with tetrazines is a key example of bioorthogonal chemistry. wikipedia.org
The reactivity of bicyclo[6.1.0]nonyne derivatives with persulfides has also been investigated, leading to the formation of thioethers and/or disulfides. nih.gov
| Diene/Dienophile | Reaction Partner | Reaction Type |
| cis-Bicyclo[6.1.0]nonatriene | Maleic anhydride | Diels-Alder |
| Bicyclo[6.1.0]nonyne (BCN) | Tetrazine | Inverse-electron-demand Diels-Alder |
| Bicyclo[6.1.0]nona-3,5-diene | Acetylenic dienophile | Diels-Alder |
Reactions with Singlet Oxygen
The reaction of bicyclic polyenes with singlet oxygen (¹O₂) often proceeds through a [4+2] cycloaddition pathway, where the diene system acts as the 4π component. Research on the closely related bicyclo[6.1.0]nona-2,4,6-triene system demonstrates this reactivity. mindat.orguni-wuerzburg.de When subjected to photooxygenation, these compounds yield endoperoxides, which are bicyclic structures containing an oxygen-oxygen bridge.
For instance, the [4+2] cycloaddition of singlet oxygen to bicyclo[6.1.0]nona-2,4,6-triene and its derivatives has been investigated, highlighting the formation of stable endoperoxide products. mindat.orguni-wuerzburg.de This reaction underscores the dienic character of the six-membered ring within the bicyclic framework.
Table 1: Products from Reaction of Bicyclo[6.1.0]nona-2,4,6-triene with Singlet Oxygen
| Reactant | Reagent | Product | Reference |
|---|
Cycloadditive Coupling with Heteroaromatic Compounds (e.g., s-tetrazines)
Bicyclo[6.1.0]nonane derivatives, particularly those with strained rings or activated double bonds, engage in cycloadditive coupling reactions. The inverse-electron-demand Diels-Alder (IED-DA) reaction with electron-deficient heteroaromatic compounds like s-tetrazines is a notable example. researchgate.netresearchgate.net This type of reaction is exceptionally fast and has found applications in bioorthogonal chemistry. researchgate.netacs.org
Studies on bicyclo[6.1.0]nona-2,4,6-trienes have shown that they undergo cycloadditive coupling with 3,6-diphenyl-s-tetrazine. researchgate.net This reaction leads to the formation of novel polycyclic heterocyclic frameworks. researchgate.net Similarly, the strained alkyne bicyclo[6.1.0]nonyne (BCN), a related structure, reacts rapidly with tetrazines to form stable adducts, a reaction that is significantly faster than many classical cycloadditions. researchgate.netacs.org
Table 2: Cycloadditive Coupling of Bicyclo[6.1.0]nonane Derivatives with s-Tetrazine
| Bicyclic Reactant | Heteroaromatic Compound | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Bicyclo[6.1.0]nona-2,4,6-triene | 3,6-Diphenyl-s-tetrazine | [4+2] Cycloaddition | Annulated Pyridazine | researchgate.net |
Reactions with Transition Metal Species
The interaction of bicyclo[6.1.0]nonane polyenes with transition metals leads to the formation of organometallic complexes and can induce unique rearrangements.
Complex Formation and Ligand Exchange
Metal-Mediated Rearrangements
Transition metals can catalyze the rearrangement of strained bicyclic systems. thieme-connect.de The vinylcyclopropane (B126155) moiety, which is a key structural feature in bicyclo[6.1.0]nona-1,4-diene, is known to undergo metal-mediated rearrangements. thieme-connect.de These rearrangements often involve the cleavage of the three-membered ring. The epimerization of bicyclo[6.1.0]nonatriene has been documented, showcasing the fluxional nature of this bicyclic system when influenced by metal species. unc.edu The reaction of cis-bicyclo[6.2.0]deca-2,4,6-triene with dodecacarbonyltriruthenium (B8016418) also highlights the role of metals in influencing the chemistry of related bicyclic polyenes. acs.org
Role as Chiral Ligands in Asymmetric Catalysis (General Bicyclic Dienes)
While information on this compound itself as a chiral ligand is limited, the broader class of C₂-symmetric chiral bicyclic dienes has become prominent in asymmetric catalysis. sigmaaldrich.comarmchemfront.com These dienes have proven to be highly effective ligands for transition metals like rhodium, often surpassing traditional phosphine (B1218219) ligands in both catalytic activity and enantioselectivity. sigmaaldrich.comarmchemfront.comorganic-chemistry.org
Pioneering work by Hayashi and Carreira introduced chiral dienes based on skeletons such as bicyclo[2.2.1]hepta-2,5-diene (nbd), bicyclo[2.2.2]octa-2,5-diene (bod), and bicyclo[3.3.1]nona-2,6-diene (bnd). sigmaaldrich.comarmchemfront.com These ligands are synthesized in enantiomerically pure form and have been successfully applied in various rhodium-catalyzed asymmetric reactions. sigmaaldrich.comarmchemfront.com A key application is the 1,4-addition of organoboron reagents to electron-deficient olefins like α,β-unsaturated ketones. sigmaaldrich.comrsc.org For instance, the (R,R)-Ph-bod ligand, a C₂-symmetric diene with phenyl groups, induces high enantioselectivity in the rhodium-catalyzed arylation of N-tosylarylimines, yielding diarylmethylamines with up to 99% enantiomeric excess. organic-chemistry.org The electronic properties of these ligands can be tuned by altering substituents, which allows for optimization of reactivity and selectivity for different substrates. liv.ac.uk
Table 3: Examples of Chiral Bicyclic Diene Ligands in Asymmetric Catalysis
| Ligand Skeleton | Example Ligand | Metal | Reaction Type | Application | Reference |
|---|---|---|---|---|---|
| Bicyclo[2.2.1]hepta-2,5-diene | (R,R)-Bn-nbd* | Rhodium | 1,4-Addition | Arylation of α,β-unsaturated ketones | sigmaaldrich.com |
| Bicyclo[2.2.2]octa-2,5-diene | (R,R)-Ph-bod* | Rhodium | 1,4-Addition | Arylation of N-tosylarylimines | organic-chemistry.org |
| Bicyclo[2.2.2]octa-2,5-diene | (R,R)-Fc,Ph-bod* | Rhodium | 1,4-Addition | Arylation of α,β-unsaturated ketones | rsc.org |
Theoretical and Computational Studies on Bicyclo 6.1.0 Polyenes
Quantum Mechanical Calculations on Reaction Pathways and Activation Energies
Quantum mechanical calculations are essential for mapping the potential energy surfaces (PES) of chemical reactions, identifying transition states, and determining activation energies. For bicyclo[6.1.0]polyene systems, methods like Complete Active Space Self-Consistent Field (CASSCF) and a combination of Density Functional Theory (DFT) with semiempirical methods (B3LYP/6-31G(d)/AM1) have been employed to study their thermal rearrangements.
One notable study focused on the isomerization of bicyclo[6.1.0]nona-3,5-diene to bicyclo[6.1.0]nona-2,4-diene, investigated using both ab initio and DFT methods. Such calculations help to elucidate the most likely pathways for rearrangement by comparing the energy barriers of various possible routes.
In the related and extensively studied cis-bicyclo[6.1.0]nona-2,4,6-triene system, computational studies have revealed complex potential energy surfaces. For instance, the rearrangement processes can involve bifurcations on the potential energy surface, where a single transition state leads to multiple products. This phenomenon highlights that reaction selectivity is not solely governed by the energetics of transition states but also by the shape of the potential energy surface and dynamic effects following the transition state.
Table 1: Computational Methods Used in the Study of Bicyclo[n.1.0]polyene Rearrangements
| Computational Method | Application | Reference |
|---|---|---|
| CASSCF/CASPT2 | Investigation of thermal rearrangements of bicyclo[n.1.0]polyenes. | |
| Ab initio and DFT | Study of the isomerization of bicyclo[6.1.0]nona-3,5-diene. |
Elucidation of Reaction Mechanisms via Computational Chemistry (e.g., Pericyclic vs. Nonpericyclic Processes)
Computational chemistry is a key tool for distinguishing between different reaction mechanisms, such as concerted pericyclic reactions and non-concerted, stepwise (nonpericyclic) pathways. For the thermal rearrangements of bicyclo[n.1.0]polyenes, calculations have been crucial in determining the nature of these processes.
Studies on cis-bicyclo[6.1.0]nona-2,4,6-triene (BCN) have shown that its ring-walk rearrangement is a pericyclic reaction that shows a strong preference for the inversion of configuration at the migrating carbon atom. In contrast, the rearrangement of a related compound, bicyclo[4.1.0]hepta-2,4-diene (BCH), was found to be a nonpericyclic reaction. This demonstrates that the mechanistic pathway is sensitive to the size of the fused ring system.
Furthermore, the rearrangement of 9,9-dicyanobicyclo[6.1.0]nona-2,4,6-triene to 9,9-dicyanobicyclo[4.2.1]nona-2,4,7-triene, while stereoselective, is not a pericyclic process. Computational results suggest that the observed stereoselectivity likely arises from dynamic effects on the potential energy surface rather than from the constraints of orbital symmetry typically associated with pericyclic reactions.
Orbital Symmetry Analysis in Thermal Rearrangements
The principles of orbital symmetry conservation, famously articulated by Woodward and Hoffmann, are fundamental to understanding concerted thermal and photochemical reactions. The conformational flexibility of the bicyclo[6.1.0]nonatriene system allows for different alignments between the π-orbitals of the triene segment and the orbitals of the fused cyclopropane (B1198618) ring. This interaction is critical in determining the allowed and forbidden pathways for pericyclic rearrangements.
In the case of the thermal rearrangement of cis-bicyclo[6.1.0]nona-2,4,6-triene, a mechanistic scheme that would result in a cis-fused 8,9-dihydroindene product via a conrotatory ring closure is forbidden by orbital symmetry rules. Theoretical analysis helps to predict which stereochemical outcomes are favored based on these symmetry considerations. For instance, the electrocyclic ring opening of a cyclobutene (B1205218) ring is predicted to occur in a conrotatory fashion under thermal conditions and a disrotatory fashion under photochemical conditions.
The interplay between orbital symmetry and reaction dynamics is a key theme in the study of these molecules. While orbital symmetry provides a powerful predictive framework, computational studies show that other factors, such as dynamic effects on the potential energy surface, can also play a decisive role in the reaction outcome.
Conformational Landscape and Energetics
The bicyclo[6.1.0]nonane ring system possesses significant conformational flexibility. Understanding the conformational landscape—the relative energies of different spatial arrangements (conformers) and the energy barriers for their interconversion—is crucial for a complete picture of the molecule's reactivity.
Computational methods can be used to locate the stable conformers of bicyclo[6.1.0]polyenes and calculate their relative energies. For example, studies on the related (Z,Z,Z)-cyclonona-1,3,6-triene have utilized ab initio methods to investigate its conformational properties. The geometry and conformation of the nine-membered ring are key factors in determining the feasibility and stereochemical course of reactions. The alignment of orbitals, which is dictated by the molecule's conformation, directly influences the pathways of pericyclic reactions.
Spectroscopic Analysis in Mechanistic and Structural Elucidation
Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Regiochemical Assignment
Advanced NMR techniques, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY), are critical for the unambiguous assignment of stereochemistry and regiochemistry in the bicyclo[6.1.0]nonane framework. The distinction between endo and exo isomers, as well as the precise location of substituents and double bonds, relies heavily on the interpretation of chemical shifts, coupling constants, and through-space correlations.
For substituted derivatives of the bicyclo[6.1.0]nonane system, the stereochemistry of the cyclopropane (B1198618) ring fusion is a key structural feature. The assignment of endo and exo configurations can often be determined by analyzing the coupling constants between the proton at C9 and the bridgehead protons at C1 and C8. For instance, in derivatives of bicyclo[6.1.0]nona-3,5-diene, a larger coupling constant for the C9 proton is indicative of a cis (endo) configuration relative to the bridgehead protons, while a smaller coupling constant suggests a trans (exo) arrangement. researchgate.net This principle is directly applicable to the stereochemical analysis of Bicyclo[6.1.0]nona-1,4-diene.
Two-dimensional NMR techniques are invaluable for confirming connectivity and spatial relationships. COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, allowing for the tracing of the carbon skeleton. For this compound, COSY would be instrumental in assigning the protons of the eight-membered ring and the cyclopropyl (B3062369) protons. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining stereochemistry. For example, a NOESY experiment on a substituted this compound could show a correlation between a substituent on the cyclopropane ring and specific protons on the eight-membered ring, thereby confirming its endo or exo orientation. acs.org
The regiochemistry of the double bonds in this compound is determined by a combination of ¹H and ¹³C NMR data. The chemical shifts of the olefinic protons and carbons are characteristic of their position in the ring. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further solidify these assignments by showing long-range correlations between protons and carbons.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Bicyclo[6.1.0]nona-3,5-diene System
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3, H-6 | 5.60 (m) | 129.77 |
| H-4, H-5 | 5.88 (d, J = 10.1 Hz) | 130.01 |
| H-1, H-8, H-9 | 1.77 (m) | 24.63, 25.40, 27.10 |
| H-2, H-7 | 2.32 (m), 2.88 (m) | - |
| -COOCH₂CH₃ | 4.15 (q, J = 7.2 Hz) | 60.60 |
| -COOCH₂CH₃ | 1.25 (t, J = 7.2 Hz) | 14.62 |
| C=O | - | 174.45 |
Data is for ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate and is illustrative of the types of signals expected for this class of compounds. researchgate.net
Spectroscopic Monitoring of Isomerization and Reaction Progress
Spectroscopic techniques are pivotal in monitoring the progress of chemical reactions, including isomerizations of bicyclic systems. The thermal rearrangement of bicyclo[6.1.0]nonadiene isomers is a well-studied phenomenon, and techniques such as NMR, UV-Vis, and IR spectroscopy can be employed to follow these transformations in real-time.
For instance, the thermal rearrangement of cis-bicyclo[6.1.0]nona-2,6-dienes has been monitored by ¹H NMR spectroscopy. scribd.com The changes in the signals of the olefinic and cyclopropyl protons over time provide kinetic data and insights into the reaction mechanism. A similar approach could be used to study the isomerization of this compound to other isomers, such as a conjugated diene system. The appearance of new olefinic signals and the disappearance of the starting material's characteristic peaks would allow for the determination of reaction rates and the identification of intermediates and products.
UV-Vis spectroscopy can also be a powerful tool for monitoring reactions that involve changes in conjugation. If this compound were to isomerize to a more conjugated system, such as a cyclononatriene, this would result in a significant red-shift (shift to longer wavelength) in the UV-Vis absorption maximum. By monitoring the change in absorbance at a specific wavelength, the progress of the reaction can be followed.
Table 2: Spectroscopic Techniques for Monitoring Isomerization of Bicyclo[6.1.0]nonadienes
| Spectroscopic Technique | Information Gained |
| ¹H NMR Spectroscopy | Real-time monitoring of reactant disappearance and product formation, identification of intermediates, kinetic data. scribd.com |
| ¹³C NMR Spectroscopy | Structural confirmation of products and intermediates. |
| UV-Vis Spectroscopy | Monitoring changes in conjugation, kinetic data. |
| Infrared (IR) Spectroscopy | Observing changes in C=C stretching frequencies, monitoring functional group transformations. |
The study of the thermal behavior of various bicyclo[6.1.0]nonane derivatives has revealed complex rearrangement pathways, often involving concerted pericyclic reactions. osti.gov The application of these spectroscopic monitoring techniques is essential for unraveling these intricate mechanistic details.
Role in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Polycyclic Architectures
The strained nature of bicyclobutanes and related fused-ring systems makes them powerful building blocks for generating molecular complexity in organic synthesis. researchgate.netnih.gov The high ring strain associated with the fused cyclopropane (B1198618) and cyclooctadiene rings in Bicyclo[6.1.0]nona-1,4-diene provides a thermodynamic driving force for a variety of chemical transformations. This reactivity is harnessed to construct elaborate polycyclic architectures that would be challenging to assemble through other methods. nih.gov
The strategic opening or rearrangement of the bicyclo[6.1.0]nonane core allows for rapid access to diverse and complex molecular scaffolds. nih.gov Synthetic strategies can exploit the reactivity of the strained central carbon-carbon bond of the cyclopropane ring. Reactions such as additions, rearrangements, and insertions can be employed to build larger, more intricate polycyclic systems. nih.gov The diene component of the molecule also offers a reactive handle for cycloaddition reactions, such as the Diels-Alder reaction, further enabling the construction of new ring systems and increasing molecular complexity in a controlled manner. clockss.org This dual reactivity makes it a valuable synthon for the efficient synthesis of functionally rich polycyclic molecules. ucdavis.eduacs.org
Precursors for Further Ring Expansions or Contractions
The inherent strain within the bicyclo[6.1.0]nonane skeleton makes it an ideal substrate for reactions involving ring expansions or contractions. These transformations are often driven by the release of ring strain and can be initiated under thermal, photochemical, or catalytic conditions. For instance, related structures like bicyclo[6.1.0]nona-2,4,6-triene are known to undergo metal-promoted sigmatropic rearrangements, indicating the susceptibility of this framework to skeletal reorganization. ucdavis.edu
Similarly, thermal rearrangements of related bicyclic systems can lead to different ring sizes. rsc.org The specific reaction pathway—whether expansion or contraction—is dictated by the substitution pattern, the reaction conditions, and the presence of catalysts. For example, the rearrangement of cyclooctatetraene epoxide, a structurally related compound, can lead to ring contraction. acs.org These skeletal rearrangements provide a powerful method for converting the readily accessible nine-membered bicyclic system into other valuable carbocyclic frameworks, expanding the synthetic utility of the parent molecule.
Development of Novel Molecular Scaffolds (e.g., Bicyclo[6.1.0]nonyne for SPAAC)
Perhaps the most significant application of the bicyclo[6.1.0]nonane framework is in the development of novel molecular scaffolds for bioorthogonal chemistry. A key derivative is Bicyclo[6.1.0]nonyne (BCN) , a highly strained cyclooctyne (B158145). chempep.com BCN is a cornerstone reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful "click chemistry" reaction. rsc.orgsoton.ac.uklandsbokasafn.is
The high degree of ring strain in BCN allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst. chempep.com This bioorthogonality makes SPAAC with BCN exceptionally useful for labeling and imaging biomolecules within living systems. chempep.comnih.gov The reaction forms a stable triazole linkage, creating long-lasting conjugates ideal for biological studies. chempep.com
Researchers have developed various BCN derivatives to optimize its properties for specific applications. nih.govnih.govrsc.org For instance, the synthesis of more polar BCN derivatives has been shown to improve labeling specificity in cellular imaging. nih.gov Another important development is Bicyclo[6.1.0]nonyne carboxylic acid, which can be functionalized via stable amide bonds, offering an advantage over the more traditionally used BCN alcohol that forms less stable carbamate linkages. nih.govrsc.orgnih.gov These advancements have solidified BCN's role as a critical tool in chemical biology for applications ranging from glycan labeling to the creation of stable molecular probes. rsc.orgnih.govnih.gov
| BCN Derivative | Key Feature | Application | References |
| BCN Alcohol | Most common BCN scaffold | General purpose SPAAC, probe development | nih.govrsc.org |
| Polar BCNs (e.g., amino-BCN) | Increased polarity, less cell-permeable | Enhanced specificity in cellular glycan labeling | nih.gov |
| BCN Carboxylic Acid | Forms highly stable amide bonds | Production of robust molecular probes for biological media | nih.govrsc.orgnih.gov |
| BCN Linkers for Oligonucleotides | Can be incorporated during solid-phase synthesis | Automated synthesis of BCN-modified oligonucleotides | rsc.orgsoton.ac.uklandsbokasafn.is |
Q & A
Q. What are the optimal synthetic routes for Bicyclo[6.1.0]nona-1,4-diene, and what challenges exist in its purification?
Methodological Answer: The synthesis of bicyclo[6.1.0]nonene derivatives typically employs strained cyclooctadiene precursors. For example, bicyclo[6.1.0]non-4-ene is synthesized via a modified Simmons-Smith reaction using 1,5-cyclooctadiene, zinc dust, copper(I) chloride, and methylene iodide. However, yields are often poor (e.g., 35% for bicyclo[6.1.0]non-4-ene), and purification is challenging due to byproducts. Distillation under reduced pressure (e.g., 80°C at 35–45 mm Hg) or chromatography on alumina with hexane elution is recommended . Dichlorocarbene addition to cyclooctene under basic conditions (e.g., potassium in t-butanol with bromoform) is another route, but scalability remains an issue .
Basic Research Question
Q. Which spectroscopic methods are most effective for characterizing this compound and verifying its structural integrity?
Methodological Answer: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For bicyclo[6.1.0]non-4-ene, key NMR signals include δ 5.6 ppm (2H, alkene protons) and δ -0.9 ppm (1H, bridgehead proton). IR spectra show diagnostic peaks at 3065 cm⁻¹ (C-H stretch) and 850 cm⁻¹ (ring strain vibrations). Comparison with literature spectra is essential to confirm rearrangement products (e.g., distinguishing non-4-ene from non-2-ene isomers) .
Advanced Research Question
Q. How do iron carbonyl catalysts influence the rearrangement mechanisms of this compound?
Methodological Answer: Iron carbonyls like Fe₂(CO)₁₀ mediate strain-driven rearrangements. For example, refluxing bicyclo[6.1.0]non-1-ene with Fe₂(CO)₁₀ in hexane under nitrogen for 2–5 hours triggers a thermal sigmatropic shift , yielding bicyclo[6.1.0]non-2-ene. Reaction progress is monitored via IR spectroscopy (loss of starting material peaks at 720 cm⁻¹). Mechanistic studies suggest a radical or carbene intermediate pathway. Contradictions in reaction times (2 vs. 5 hours) highlight the need to optimize catalyst loading (e.g., 0.33 equiv Fe₂(CO)₁₀) and monitor kinetics .
Advanced Research Question
Q. How can researchers evaluate the efficiency of Bicyclo[6.1.0]nona-4-ene derivatives in bioorthogonal click reactions?
Methodological Answer: Bicyclo[6.1.0]non-4-yne derivatives are used in strain-promoted azide-alkyne cycloadditions (SPAAC) . To assess reactivity:
- Perform kinetic assays using fluorogenic azides (e.g., tetramethylrhodamine-azide) and track fluorescence increase .
- Compare second-order rate constants (e.g., bicyclo[6.1.0]nonyne vs. dibenzocyclooctyne) in PBS buffer at 37°C.
- Use mass spectrometry to quantify adduct formation in cell lysates, ensuring minimal interference from biomolecules .
Advanced Research Question
Q. How should researchers address contradictions in reported reaction conditions for Fe-catalyzed rearrangements of bicyclo[6.1.0]nonenes?
Methodological Answer: Discrepancies in reaction parameters (e.g., time, yield) require systematic reproducibility checks :
- Replicate experiments under inert atmospheres (N₂/Ar) with strict temperature control.
- Use in situ IR or GC-MS to track intermediate formation.
- Test alternative catalysts (e.g., Fe(CO)₅) or solvents (toluene vs. hexane) to identify optimal conditions.
- Cross-validate results with computational models (e.g., DFT calculations for transition state energies) .
Basic Research Question
Q. What factors affect the stability of this compound under different storage and experimental conditions?
Methodological Answer: Stability is influenced by:
- Oxygen sensitivity : Store under nitrogen at -20°C in sealed ampules.
- Thermal degradation : Avoid prolonged heating >80°C; use reflux condensers for reactions.
- Solvent choice : Hexane or THF stabilizes the compound better than polar solvents.
- Catalyst residues : Remove Fe(CO)ₓ byproducts via Celite filtration to prevent unintended rearrangements .
Advanced Research Question
Q. What computational approaches predict the reactivity of this compound derivatives in cycloadditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate strain energy (e.g., ~20 kcal/mol for bicyclo[6.1.0]non-4-yne) and HOMO/LUMO orbitals to predict regioselectivity in click reactions.
- Transition State Modeling : Simulate activation barriers for [3+2] cycloadditions using software like Gaussian or ORCA.
- Molecular Dynamics : Assess solvation effects in aqueous vs. organic media. Validate with experimental kinetics from stopped-flow spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
